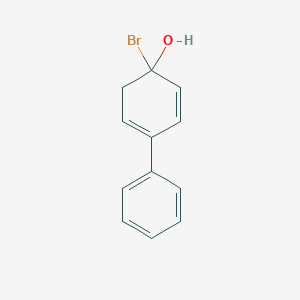
4-Bromo-4-hydroxybiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of bromine and hydroxy functional groups on a biphenyl structure. It is commonly used as a building block in the synthesis of various organic compounds and has applications in pharmaceuticals, agrochemicals, materials science, and more .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromo-4-hydroxybiphenyl can be synthesized through several methods. One common method involves the hydrolysis of 4-bromo-4’-benzenesulphonyloxybiphenyl using sodium hydroxide dissolved in a mixture of water and dioxane . Another method includes the reaction of phosphonitrilic chloride trimer with 4-bromophenol or this compound in the presence of potassium carbonate in tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The compound is often produced in powder form and requires careful handling due to its potential irritant properties .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-4-hydroxybiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Vinylation Reactions: The compound can undergo vinylation with ethyl acrylate using a palladium acetate/triphenylphosphine catalyst, forming ethyl 4-(4-hydroxyphenyl)cinnamate.
Common Reagents and Conditions:
Sodium Hydroxide: Used for hydrolysis reactions.
Palladium Acetate/Triphenylphosphine: Used as a catalyst for vinylation reactions.
Potassium Carbonate: Used in reactions involving phosphonitrilic chloride trimer.
Major Products Formed:
Ethyl 4-(4-hydroxyphenyl)cinnamate: Formed from vinylation reactions.
4-Hydroxybiphenyl and Ethyl Cinnamate: Formed as side products in vinylation reactions.
Applications De Recherche Scientifique
4-Bromo-4-hydroxybiphenyl has diverse applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of materials such as liquid crystals and polymers
Mécanisme D'action
The mechanism of action of 4-Bromo-4-hydroxybiphenyl involves its interaction with molecular targets through its bromine and hydroxy functional groups. These interactions can lead to various chemical transformations, making it a valuable intermediate in organic synthesis. The specific pathways and molecular targets depend on the context of its use in different reactions .
Comparaison Avec Des Composés Similaires
4-Hydroxybiphenyl: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-4’-methoxybiphenyl: Contains a methoxy group instead of a hydroxy group, leading to different reactivity and applications.
Uniqueness: 4-Bromo-4-hydroxybiphenyl is unique due to the presence of both bromine and hydroxy functional groups on the biphenyl structure. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Propriétés
Numéro CAS |
1184919-27-4 |
|---|---|
Formule moléculaire |
C12H11BrO |
Poids moléculaire |
251.12 g/mol |
Nom IUPAC |
1-bromo-4-phenylcyclohexa-2,4-dien-1-ol |
InChI |
InChI=1S/C12H11BrO/c13-12(14)8-6-11(7-9-12)10-4-2-1-3-5-10/h1-8,14H,9H2 |
Clé InChI |
YOTNOWHVKHYWRI-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(C=CC1(O)Br)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14139558.png)
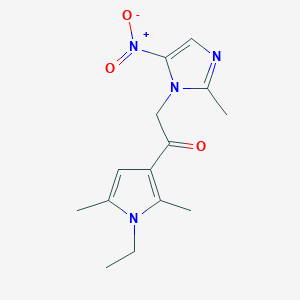
![1-[(Benzenesulfonyl)methyl]-4-nitro-2-(trifluoromethyl)benzene](/img/structure/B14139563.png)
![6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14139564.png)
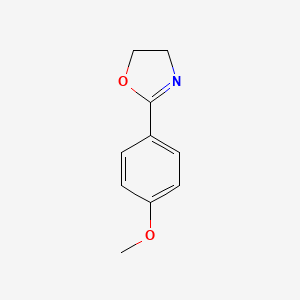

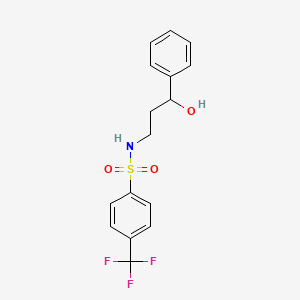
![Ethyl {5-[difluoro(phenyl)methyl]-1,3,4-oxadiazol-2-yl}{[(4-methoxyphenyl)carbonyl]amino}acetate](/img/structure/B14139576.png)
![(5-{1-[(Pyridin-4-yl)methyl]-1H-indazol-3-yl}furan-2-yl)methanol](/img/structure/B14139579.png)
![N-benzyl-8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14139583.png)
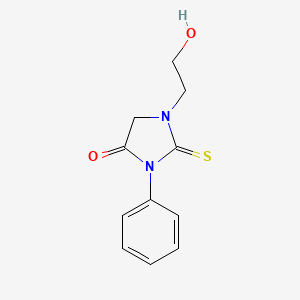

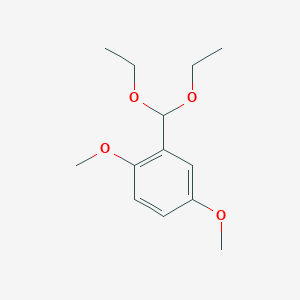
![5-chloro-2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14139631.png)
